molecular formula C8H7N3O B1269017 2-cyano-N-(pyridin-2-yl)acetamide CAS No. 90004-06-1

2-cyano-N-(pyridin-2-yl)acetamide

Cat. No. B1269017
CAS RN: 90004-06-1
M. Wt: 161.16 g/mol
InChI Key: PMEKHNOMXFPLAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide and its derivatives involves multiple strategies, including intramolecular cyclisation mediated by Mn(III) leading to pyrrolidine rings and solvent-free cascade reactions for the generation of pyridin-2-ones. These methods highlight the compound's flexibility in forming structurally diverse heterocycles under different reaction conditions (Galeazzi, Mobbili, & Orena, 1996; Kong et al., 2020).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, revealing aspects such as the conformation of the acetamide moiety and its inclination relative to the pyridine ring. These structural analyses are crucial for understanding the compound's reactivity and interaction potential (Akkurt et al., 2015; Mague et al., 2014).

Chemical Reactions and Properties

2-Cyano-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including cyclizations and reactions with cyanothioacetamide derivatives, leading to the synthesis of pyrazolo[3,4-b]pyridine derivatives and other heterocycles. These reactions underscore the compound's versatility and its utility as a building block in organic synthesis (Attaby et al., 1992; Chigorina et al., 2019).

Physical Properties Analysis

The physical properties of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, such as solubility, melting point, and crystal structure, play a significant role in their application and handling. Studies focusing on the crystal structure, for example, help in understanding the compound's stability and reactivity under various conditions (Akkurt et al., 2015; Mague et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(pyridin-2-yl)acetamide, such as its reactivity with different reagents and its ability to undergo various chemical transformations, are fundamental to its applications in organic synthesis. The compound's capacity for forming a diverse array of heterocyclic compounds through cyclization and other reactions highlights its importance as a versatile synthetic intermediate (Attaby et al., 1992; Chigorina et al., 2019).

Scientific Research Applications

Synthesis of New Compounds

  • 2-Cyano-N-(pyridin-4-yl)acetamide was used to synthesize aminopyrazoles, bipyridines, 1,3-thiazoles, and 1,3,4-thiadiazoles, showcasing its versatility as a precursor in organic synthesis (Dawood, Alsenoussi, & Ibrahim, 2011).
  • A study demonstrates the conversion of 2-cyano-N-(thiazol-2-yl)acetamide into various heterocyclic compounds, including thiophenes, pyrimidines, and pyridines, with potential antitumor activity (Albratty, El-Sharkawy, & Alam, 2017).
  • Another research focused on synthesizing novel heterocycles attached to pyridinecarboxamide moiety, highlighting its potential for producing compounds with antibacterial properties (Nabila, Dalia, & Hissana, 2017).

Chemical Properties and Reactions

  • The compound has been used in the synthesis of insecticidal agents against the cotton leafworm, indicating its potential use in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
  • A study explored the use of 2-cyano-N-(2-pyridyl)acetamide in synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting its role in creating novel chemical structures (Dawood, Farag, & Khedr, 2008).
  • Research on the tautomerism of N-(pyridin-2-yl)acetamides, including 2-cyano-N-(pyridin-2-yl)acetamide, provided insights into their chemical behavior in different solvents (Katritzky & Ghiviriga, 1995).

Antimicrobial and Antitumor Activity

  • A study synthesized and evaluated new heterocycles incorporating antipyrine moiety for antimicrobial activity, using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate (Bondock, Rabie, Etman, & Fadda, 2008).
  • Another research effort focused on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing significant antitumor effects in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name

2-cyano-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEKHNOMXFPLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351655
Record name 2-Cyano-N-(pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(pyridin-2-yl)acetamide

CAS RN

90004-06-1
Record name 2-Cyano-N-(pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyanoacetic acid (4.5 g) and 5.0 g of 2-aminopyridine, each in acetonitrile, were combined, and the suspension (150 ml) treated rapidly with a solution of 12.0 g of dicyclohexylcarbodiimide (DCCI) in 60 ml of acetonitrile. After stirring 4 hrs. and filtering, the filtrate was evaporated and the residue triturated with ether to give 2-(cyanoacetylamino)pyridine, m.p. 159°-161°. Recrystallization from ethyl acetate raised melting point to 162°-3°.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
BH Dholariya - 2011 - core.ac.uk
The pyridine skeleton is of great importance to chemists as well as to biologists as it is found in a large variety of naturally occurring compounds and also in clinically useful molecules …
Number of citations: 0 core.ac.uk
A Rani, RK Gill, AK Shah, J Bariwal - Journal of the Indian Chemical …, 2014 - academia.edu
A novel series of 3-substituted-2-aminothiophenes 13 (aj) have been synthesized and evaluated for in vitro cytotoxic potential against two different breast cancer cell lines such as MCF-…
Number of citations: 2 www.academia.edu
MN Abd El-Hady, EA Gomaa, R Zaky, SE Elafifi - 2022 - researchsquare.com
This research work presents spectral characterizations (IR, 1 H NMR and 13 C NMR) of anionic tellurito Cd (II) complexes that prepared using cyanopyridine derivatives as a …
Number of citations: 3 www.researchsquare.com
NY Gorobets, BH Yousefi, F Belaj, CO Kappe - Tetrahedron, 2004 - Elsevier
… , however, cyclohexanedione 13c and dimedone 13d enamine adducts showed somewhat different reactivity toward cyanoacetoamide 14C and 2-cyano-N-pyridin-2-yl-acetamide 14I. …
Number of citations: 252 www.sciencedirect.com
DC Patel - 2017 - academia.edu
The pyridine skeleton is of great importance to chemists as well as to biologists as it is found in a large variety of naturally occurring compounds and also in clinically useful molecules …
Number of citations: 0 www.academia.edu
R Qin, P Wang, B Wang, L Fu, SM Batt… - European Journal of …, 2022 - Elsevier
A series of thiophene-benzenesulfonamide derivatives was designed and synthesized by exploring the structure-activity relationship of lead compounds 2,3-disubstituted thiophenes …
Number of citations: 7 www.sciencedirect.com
AM Farag, NA Kheder, KM Dawood - Efficient Syntheses of Some New Pyridine …, 2013
Number of citations: 8

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